molecular formula C9H6BrNO2 B105360 7-Bromo-1H-indole-2-carboxylic acid CAS No. 16732-71-1

7-Bromo-1H-indole-2-carboxylic acid

Cat. No.: B105360
CAS No.: 16732-71-1
M. Wt: 240.05 g/mol
InChI Key: ZKGMXVLKFBRKNN-UHFFFAOYSA-N
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Description

7-Bromo-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 7th position and a carboxylic acid group at the 2nd position makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-indole-2-carboxylic acid typically involves the cyclization of 2-bromophenylhydrazine with ethyl pyruvate. This reaction is carried out under acidic conditions to facilitate the formation of the indole ring . Another method involves the bromination of indole-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted indoles depending on the nucleophile used.

    Oxidation Products: Indole quinones.

    Reduction Products: Dihydroindoles.

Scientific Research Applications

7-Bromo-1H-indole-2-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

    Indole-2-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    7-Chloro-1H-indole-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    1H-Indole-3-carboxylic acid: The carboxylic acid group is at the 3rd position, resulting in different chemical properties and applications.

Uniqueness: 7-Bromo-1H-indole-2-carboxylic acid is unique due to the presence of the bromine atom at the 7th position, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of novel indole derivatives with diverse applications.

Properties

IUPAC Name

7-bromo-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGMXVLKFBRKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341698
Record name 7-Bromo-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16732-71-1
Record name 7-Bromo-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16732-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromoindole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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